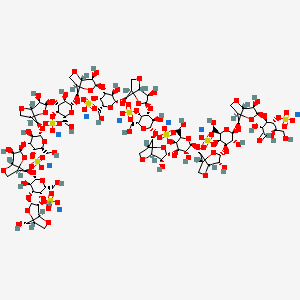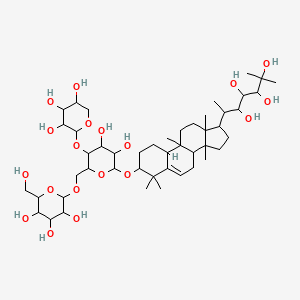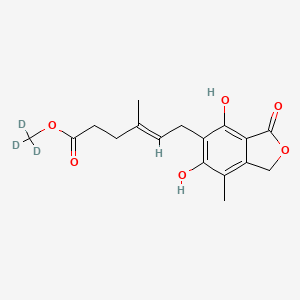
O-Desmethyl Mycophenolic Acid Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a stable isotope-labeled compound. It is a derivative of Mycophenolic Acid, an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune diseases such as Crohn’s disease. The compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.
Mechanism of Action
Target of Action
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is an intermediate in the synthesis of Mycophenolic acid . Mycophenolic acid is a potent, selective and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides .
Mode of Action
The compound interacts with its target, IMPDH, and inhibits its activity. This results in a decrease in the synthesis of guanosine nucleotides
Biochemical Pathways
By inhibiting IMPDH, the compound affects the de novo pathway of guanosine nucleotide biosynthesis. This leads to a decrease in the proliferation of cells, particularly lymphocytes, which are heavily dependent on this pathway .
Result of Action
The inhibition of IMPDH and the subsequent decrease in guanosine nucleotide synthesis result in a reduction in the proliferation of cells, particularly lymphocytes . This makes Mycophenolic acid, and potentially this compound, useful in situations where immune response needs to be suppressed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 typically involves the deuteration of O-Desmethyl Mycophenolic Acid Methyl EsterThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: The parent compound, used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.
Mycophenolic Acid Methyl Ester: A derivative used in various research applications.
Uniqueness
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and pharmacokinetic analyses. This makes it a valuable tool in research settings where accurate quantification and tracing of metabolic pathways are essential.
Properties
IUPAC Name |
trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-HZIIEIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
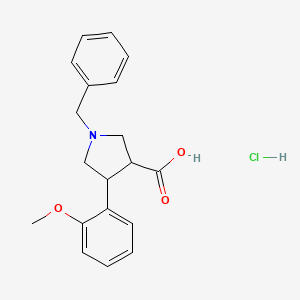

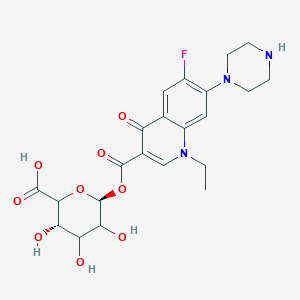
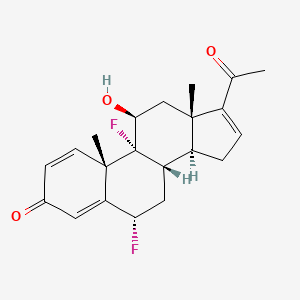
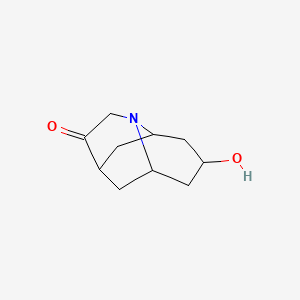
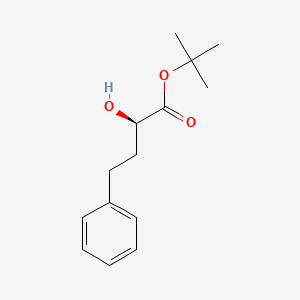
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
